molecular formula C22H29N3S B2389492 ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione CAS No. 1005889-23-5

((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione

Cat. No.: B2389492
CAS No.: 1005889-23-5
M. Wt: 367.56
InChI Key: UTNDIFVTQISUST-UHFFFAOYSA-N
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Description

((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione is a thione derivative that has garnered significant attention due to its potential therapeutic and industrial applications. This compound is a white crystalline solid, soluble in organic solvents, and has a molecular weight of 406.6 g/mol.

Preparation Methods

The synthesis of ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione typically involves a multi-step process. One common method includes the reaction of (R/S)-amino acids, amines, paraformaldehyde, and tert-butyl isocyanide in a one-pot three-step multicomponent reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique chemical structure and reactivity. Industrially, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application, but they generally involve the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione can be compared to other similar compounds such as piperidine derivatives. These compounds share some structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its thione group, which imparts distinct chemical properties and reactivity .

Similar Compounds::
  • Piperidine derivatives
  • 2,8-Diazaspiro[4.5]decane-1-one
  • Substituted aminobenzene derivatives

Properties

IUPAC Name

4-benzhydryl-N-tert-butylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3S/c1-22(2,3)23-21(26)25-16-14-24(15-17-25)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNDIFVTQISUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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